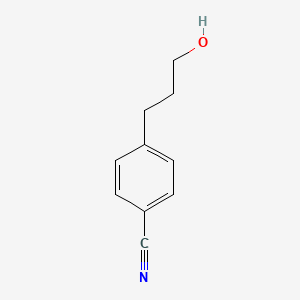
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone
Vue d'ensemble
Description
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone is an important raw material used as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone involves the use of pyrrolidine . The reaction mixture is treated with 10% HCl aqueous solution to make it acidic and then washed with diethyl ether .Molecular Structure Analysis
The molecular formula of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone is C12H14BrNO . The InChI Key is WLRIUCQUMKJOGT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone appears as white to cream to yellow to dark green to green to pale brown crystals or powder or crystalline powder or fused solid . It is insoluble in water .Applications De Recherche Scientifique
Pharmaceutical Intermediates
“2-Bromo-1-(1-pyrrolidinyl)-1-ethanone” is an important raw material used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs), which are then used to produce a variety of medications.
Organic Synthesis
This compound belongs to the class of organooxygen compounds known as carbonyl compounds . As such, it can be used in organic synthesis, contributing to the creation of a wide range of chemical products.
Research Use
The compound is marked as “Research Use Only” (RUO) , indicating that it’s primarily used in laboratory research settings. This could involve studying the compound’s properties, reactions, and potential applications.
Potential Biological Applications
While specific biological applications for “2-Bromo-1-(1-pyrrolidinyl)-1-ethanone” are not mentioned, it’s worth noting that compounds containing similar structures, such as indole derivatives, have shown a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that “2-Bromo-1-(1-pyrrolidinyl)-1-ethanone” could exhibit similar activities, but further research would be needed to confirm this.
Propriétés
IUPAC Name |
2-bromo-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHXSIXITGVYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455380 | |
| Record name | Bromoacetylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone | |
CAS RN |
90892-09-4 | |
| Record name | Bromoacetylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Bromoacetyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


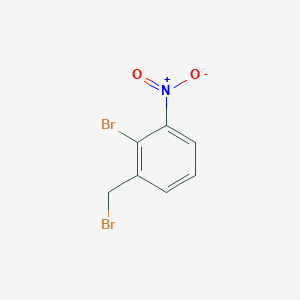
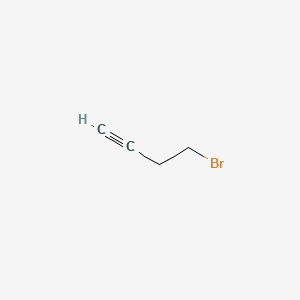
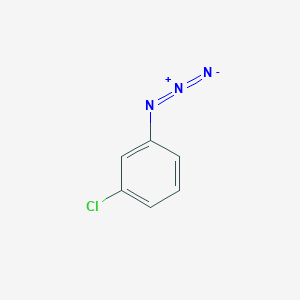

![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
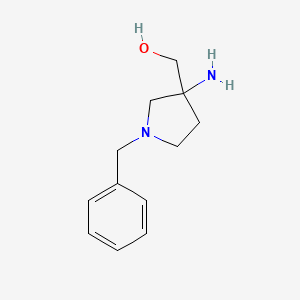

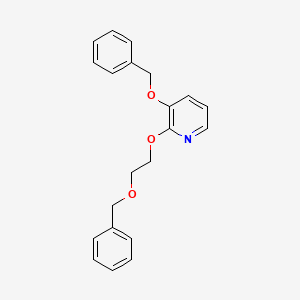
![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)
